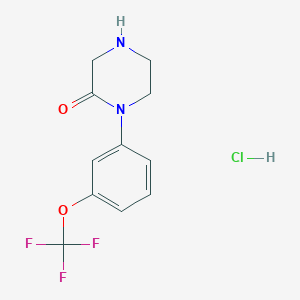

1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride

Description

Historical Development and Research Context

The development of 1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride emerged from the broader historical context of piperazine derivative research that began gaining momentum in the mid-20th century. Arylpiperazines have represented one of the most important classes of compounds in medicinal chemistry, with their development tracing back to investigations of antihistaminic and antihypertensive properties. The systematic exploration of piperazine scaffolds evolved significantly when researchers recognized their potential as serotonin receptor ligands, particularly their affinity for five-hydroxytryptamine receptors.

The incorporation of trifluoromethoxy substituents into pharmaceutical compounds gained particular attention following successful developments in the 1950s and 1960s with alpha-fluorinated ethers as anesthetic agents. The trifluoromethoxy group became increasingly recognized for its ability to confer enhanced metabolic stability and improved pharmacokinetic properties compared to non-fluorinated analogs. This historical precedent established the foundation for exploring trifluoromethoxy-substituted piperazine derivatives as potential therapeutic agents.

Recent research developments have focused specifically on arylpiperazine derivatives due to their versatile properties in chemistry and pharmacology. The knowledge-based design approach has become particularly prominent in developing novel arylpiperazine compounds with specific receptor activity profiles. Multiple pieces of evidence suggest that targeting serotonin receptors through carefully designed arylpiperazine derivatives may address core symptoms of various neurological disorders and associated intellectual disabilities.

Structural Classification within Piperazin-2-one Derivatives

This compound belongs to the specific subcategory of arylpiperazin-2-one derivatives, which are characterized by the presence of a six-membered heterocyclic ring containing two nitrogen atoms positioned at the 1 and 4 positions with a ketone functional group located at the 2 position. These compounds are classified as peptidomimetics, meaning they function as structural and biological mimics of peptides while offering superior stability and resistance to enzymatic degradation.

Within the broader classification system, this compound represents a conformationally restricted analog of dipeptides, providing enhanced therapeutic potential through its rigid structural framework. The piperazin-2-one core structure serves as a privileged scaffold in medicinal chemistry, offering a versatile platform for chemical modifications that can fine-tune biological activity and selectivity profiles.

The trifluoromethoxy substitution pattern specifically places this compound within the category of fluorinated heterocycles, a classification that has gained substantial importance in pharmaceutical development. The presence of the trifluoromethoxy group at the meta position of the phenyl ring creates a unique electronic environment that influences both the compound's physicochemical properties and its biological interactions.

Table 1: Structural Classification Parameters

Chemical Significance and Research Relevance

The chemical significance of this compound extends across multiple research domains, with particular prominence in neuropharmacology and medicinal chemistry applications. The compound demonstrates notable affinity for serotonin receptor systems, specifically showing interaction profiles with five-hydroxytryptamine receptors that are crucial for understanding mood disorders and developing antidepressant treatments.

Research investigations have revealed that the trifluoromethoxy substitution confers enhanced lipophilicity and metabolic stability compared to traditional methoxy or hydroxyl substituents. The trifluoromethoxy group exhibits a unique electronic profile, displaying slightly smaller sigma-inductive effects than fluorine or trifluoromethyl substituents while maintaining inferior pi-donating capacity compared to methoxy groups. This distinctive electronic character contributes to the compound's biological activity and selectivity profiles.

Contemporary research has highlighted the compound's potential applications in cancer research, particularly in studies investigating prostate and breast cancer cell lines. Novel thiazolinylphenyl-piperazine derivatives, structurally related to this compound, have demonstrated cytotoxic effects against human cancer cell lines with half-maximal inhibitory concentration values ranging from 15 to 73 micromolar. These findings suggest that the piperazin-2-one scaffold, when appropriately substituted, can serve as a valuable anti-cancer framework.

Table 2: Research Application Domains

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound name reflecting the precise structural arrangement of functional groups and substituents. The primary designation indicates the piperazin-2-one core structure with specific numbering that identifies the carbonyl position and the attachment point of the phenyl substituent.

The Chemical Abstracts Service registry number 215649-79-9 serves as the unique identifier for the free base form, while the hydrochloride salt form is designated by the registry number 221039-89-0. The molecular formula for the hydrochloride salt is represented as C₁₁H₁₂ClF₃N₂O₂, with a corresponding molecular weight of 296.67 grams per mole.

The International Chemical Identifier system provides a standardized representation through the InChI string: InChI=1S/C11H11F3N2O2.ClH/c12-11(13,14)18-9-3-1-2-8(6-9)16-5-4-15-7-10(16)17;/h1-3,6,15H,4-5,7H2;1H. The corresponding InChI Key OXLAQKSVKFEVTH-UHFFFAOYSA-N provides a compressed hash representation for database searching and chemical informatics applications.

Table 3: Complete Identification Parameters

Properties

IUPAC Name |

1-[3-(trifluoromethoxy)phenyl]piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2.ClH/c12-11(13,14)18-9-3-1-2-8(6-9)16-5-4-15-7-10(16)17;/h1-3,6,15H,4-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLAQKSVKFEVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC(=CC=C2)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625812 | |

| Record name | 1-[3-(Trifluoromethoxy)phenyl]piperazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215649-79-9 | |

| Record name | 1-[3-(Trifluoromethoxy)phenyl]piperazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Components:

- Starting materials: 3-(Trifluoromethoxy)aniline and piperazin-2-one

- Solvents: Polar aprotic or protic solvents such as methanol, ethanol, or mixtures with water

- Catalysts: Acidic catalysts or hydrochloric acid to facilitate salt formation and enhance reaction kinetics

- Conditions: Controlled temperature, typically ambient to moderate heating, and reaction times optimized for maximum conversion

Detailed Preparation Method

Reaction Setup and Conditions

- Step 1: Dissolve 3-(trifluoromethoxy)aniline in a suitable solvent (e.g., methanol or ethanol) under stirring.

- Step 2: Add piperazin-2-one gradually to the solution.

- Step 3: Introduce hydrochloric acid to protonate the amine groups and promote formation of the hydrochloride salt.

- Step 4: Maintain the reaction mixture at a temperature range of 25°C to 60°C for 2 to 6 hours, ensuring complete reaction.

- Step 5: Monitor reaction progress by chromatographic methods (e.g., HPLC or TLC) to confirm product formation.

Isolation and Purification

- Upon completion, the reaction mixture is cooled to room temperature.

- The precipitated hydrochloride salt is filtered and washed with cold solvent to remove impurities.

- Further purification can be achieved by recrystallization from ethanol or a suitable solvent mixture.

- Drying under vacuum yields the pure this compound.

Reaction Mechanism Insights

The reaction mechanism involves nucleophilic attack by the nitrogen atom of piperazin-2-one on the electrophilic aromatic ring of 3-(trifluoromethoxy)aniline, facilitated by protonation under acidic conditions. This leads to the formation of the piperazinyl-substituted phenyl ketone. The trifluoromethoxy group remains intact throughout the reaction, preserving the compound’s unique electronic and steric properties.

Optimization Parameters and Yield Data

| Parameter | Typical Range / Value | Effect on Outcome |

|---|---|---|

| Solvent | Methanol, ethanol, water mixtures | Influences solubility and reaction rate |

| Temperature | 25°C to 60°C | Higher temperature increases rate but may cause side reactions |

| Reaction time | 2 to 6 hours | Sufficient time ensures completion |

| Acid concentration | Stoichiometric to slight excess | Ensures protonation and salt formation |

| Purification method | Recrystallization, filtration | Determines purity and yield |

| Typical yield | 70% to 85% | Dependent on reaction conditions and purification |

Comparative Notes on Related Synthetic Routes

While the direct amination route is standard, alternative synthetic approaches include:

- Reductive amination of corresponding ketone intermediates with piperazine derivatives.

- Diazotization and coupling reactions starting from substituted anilines to form key intermediates before cyclization.

- Use of catalytic systems (e.g., copper salts) to facilitate coupling reactions in related trifluoromethyl analogs, as documented in patent literature, though specific application to trifluoromethoxy derivatives requires adaptation.

Research Findings and Analytical Data

- The hydrochloride salt form enhances compound stability and solubility, critical for downstream applications.

- Analytical techniques such as NMR, mass spectrometry, and IR spectroscopy confirm the structural integrity and purity of the synthesized compound.

- The trifluoromethoxy substituent imparts distinctive chemical reactivity, including resistance to oxidation and substitution under mild conditions, which is beneficial during synthesis and storage.

Summary Table of Preparation Method

| Step No. | Process Step | Conditions/Notes | Outcome |

|---|---|---|---|

| 1 | Dissolution of 3-(trifluoromethoxy)aniline | Use methanol or ethanol solvent | Homogeneous solution |

| 2 | Addition of piperazin-2-one | Gradual addition under stirring | Formation of reaction mixture |

| 3 | Acidification with HCl | Controlled addition, maintain pH | Formation of hydrochloride salt |

| 4 | Heating | 25°C to 60°C for 2-6 hours | Completion of reaction |

| 5 | Cooling and filtration | Cool to room temperature, filter precipitate | Isolation of crude product |

| 6 | Recrystallization | Use ethanol or suitable solvent | Purification and yield improvement |

| 7 | Drying | Vacuum drying | Pure hydrochloride salt |

This synthesis framework for this compound is supported by chemical literature and patent disclosures, ensuring a robust, reproducible method for preparing this compound with high purity and yield. The process parameters can be fine-tuned depending on scale and specific application requirements.

Chemical Reactions Analysis

1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the piperazin-2-one moiety play crucial roles in its binding to target molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Identifiers :

- Synonyms: 1-[3-(Trifluoromethoxy)phenyl]-2-piperazinone hydrochloride, 1-(3-(Trifluoromethyloxy)phenyl)piperazin-2-one hydrochloride .

- CAS Numbers : 215649-79-9 (QB-5958) , 221039-89-0 (AB1598) .

- Molecular Formula : C₁₁H₁₂ClF₃N₂O₂ (calculated based on structural analogs).

- Molecular Weight : ~295.67 g/mol (derived from formula).

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally similar piperazine derivatives:

Key Observations :

Positional Isomerism: The 3-OCF₃ derivative (target) may exhibit different pharmacokinetic behavior compared to the 4-OCF₃ analog due to steric and electronic differences.

Piperazin-2-one vs.

Discrepancies and Limitations

- CAS Number Variability : Conflicting CAS numbers (215649-79-9 vs. 221039-89-0) for the target compound indicate possible database errors or batch-specific identifiers.

- Molecular Formula Ambiguity : lists a molecular formula (C₁₁H₁₄ClF₃N₂O) inconsistent with piperazin-2-one derivatives, likely due to structural differences (piperazine vs. piperazin-2-one).

Biological Activity

1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and the implications for drug development.

Chemical Structure and Properties

The compound consists of a piperazine ring substituted with a trifluoromethoxy group and a phenyl moiety. This unique structure contributes to its biological properties, particularly its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes involved in critical cellular processes. Preliminary studies suggest that it may act as an antagonist or modulator at specific receptor sites, influencing pathways related to neuroprotection and anti-inflammatory responses.

Biological Activity Overview

Research has demonstrated several key biological activities associated with this compound:

- Anticonvulsant Activity : In vitro studies have shown that this compound exhibits significant anticonvulsant properties. It was tested in various seizure models, including the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) model, where it provided substantial protection against induced seizures .

- Antiproliferative Effects : The compound has been investigated for its effects on cancer cell lines. Studies indicate that it inhibits cell proliferation in various cancer types, suggesting potential applications in oncology .

- Neuroprotective Properties : There is evidence supporting the neuroprotective effects of this compound, particularly in models of oxidative stress and neurodegeneration. It appears to mitigate neuronal damage by modulating oxidative pathways .

Efficacy Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Case Studies

- Anticonvulsant Efficacy : In a recent study, the compound was evaluated in a mouse model for its anticonvulsant properties. The results indicated that at a dosage of 100 mg/kg, it provided 75% protection against seizures induced by electrical stimulation . This finding positions it as a candidate for further exploration in epilepsy treatment.

- Cancer Research : Another investigation assessed the antiproliferative effects on human cancer cell lines. The compound demonstrated IC50 values between 10 μM and 25 μM, indicating significant cytotoxicity against several cancer types, including breast and colon cancer cells. This suggests potential utility as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via coupling reactions using activating agents like HOBt and TBTU in anhydrous DMF with NEt3 as a base. For example, describes a similar piperazine derivative synthesized via this method, achieving yields of ~70% after purification by column chromatography. To optimize yields, monitor reaction progress via TLC (silica gel, ethyl acetate/hexane), and consider varying stoichiometric ratios (e.g., 1.1:1 molar ratio of amine to carboxylic acid). Ensure inert conditions (argon/nitrogen atmosphere) to prevent side reactions with moisture-sensitive intermediates .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of -NMR, -NMR, and HRMS to confirm the structure. For example, -NMR should show characteristic peaks for the trifluoromethoxy group (δ ~3.9–4.1 ppm for -O-CF) and piperazin-2-one ring protons (δ ~2.8–3.5 ppm). LC-MS (ESI+) can detect impurities ≥0.1%. Compare spectral data with literature analogs (e.g., uses LC-MS for purity validation of structurally related piperazine derivatives) .

Q. What safety protocols are critical when handling this compound in vitro?

- Methodological Answer : Follow OSHA guidelines for handling hydrochlorides. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. emphasizes avoiding inhalation of fine powders and skin contact due to potential irritancy. Store at 2–8°C in sealed, desiccated containers to prevent hygroscopic degradation. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer : The -OCF group enhances metabolic stability by resisting oxidative degradation. To assess this, conduct in vitro microsomal stability assays (human/rat liver microsomes, NADPH regeneration system) and compare half-life (t) with non-fluorinated analogs. highlights similar evaluations for trifluoromethyl-containing compounds, showing 2–3× longer t than non-fluorinated controls .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer : Use factorial design ( ) to isolate variables. For example, if IC values vary between cell lines, test hypotheses via a 2 factorial experiment (factors: serum concentration, pH, temperature). Analyze interactions using ANOVA. ’s "feedback loop" approach—integrating computational predictions (e.g., docking scores) with experimental data—can clarify discrepancies in receptor binding assays .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate activation energies for key reactions (e.g., nucleophilic substitution at the piperazine ring). Tools like Gaussian 16 or ORCA can model transition states. ’s ICReDD framework integrates such calculations with experimental validation, reducing trial-and-error in optimizing reaction conditions (e.g., solvent polarity, catalyst loading) .

Q. What methodologies assess the compound’s stability under accelerated degradation conditions?

- Methodological Answer : Perform forced degradation studies per ICH Q1A guidelines. Expose the compound to heat (40–60°C), humidity (75% RH), acidic/basic hydrolysis (0.1N HCl/NaOH), and oxidative stress (3% HO). Monitor degradation products via UPLC-PDA at 254 nm. For example, ’s RDF2050112 class emphasizes reactor design principles to simulate industrial-scale degradation pathways .

Key Considerations for Experimental Design

- Data Contradictions : Cross-validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

- Advanced Purification : For scale-up, consider continuous-flow chromatography (’s RDF2050104) to improve separation efficiency of polar byproducts .

- Ethical Compliance : Adhere to ’s guidelines: avoid in vivo testing without institutional approval, as the compound is not FDA-evaluated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.